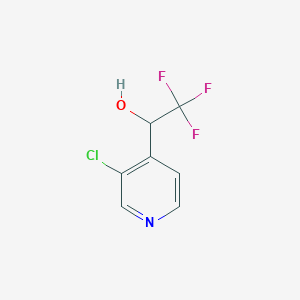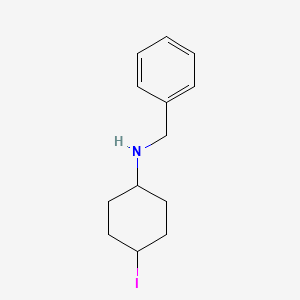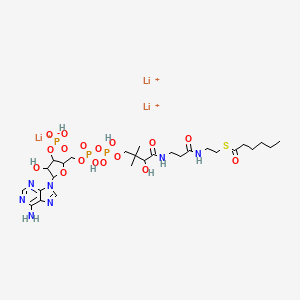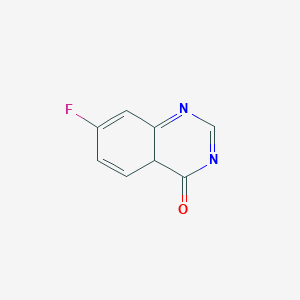![molecular formula C7H10O2 B12280320 Hexahydro-1H-cyclopenta[c]furan-1-one CAS No. 5733-03-9](/img/structure/B12280320.png)
Hexahydro-1H-cyclopenta[c]furan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-cyclopenta[c]furan-1-one is a chemical compound with the molecular formula C7H10O2. It is a cyclic ether with a furan ring fused to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-cyclopenta[c]furan-1-one can be synthesized through several methods. One common synthetic route involves the reduction of (3ALPHAR,6ALPHAS)-TETRAHYDRO-1H-CYCLOPENTA[C]FURAN-1,3(3AH)-DIONE using suitable reducing agents . The reaction conditions typically include a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency . The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-cyclopenta[c]furan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include lactones, more saturated cyclic ethers, and substituted derivatives .
Scientific Research Applications
Hexahydro-1H-cyclopenta[c]furan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Hexahydro-1H-cyclopenta[c]furan-1-one can be compared with other similar compounds such as:
Tetrahydrofuran (THF): A simpler cyclic ether with a single furan ring.
Cyclopentanol: A cyclopentane ring with a hydroxyl group.
Cyclopentanone: A cyclopentane ring with a ketone group.
This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
5733-03-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
InChI |
InChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2 |
InChI Key |
WAWXKXJCQYNDFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2COC(=O)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)

![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)



![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)
![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)

